8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
Research has demonstrated that derivatives of the compound, specifically those with 8-alkylamino substituents, exhibit significant antiarrhythmic and hypotensive activities. Studies on these derivatives have highlighted their prophylactic antiarrhythmic efficacy in experimentally induced arrhythmias and hypotensive effects in certain analogs (Chłoń-Rzepa et al., 2004).
Crystallographic Studies
The crystal structure of a caffeine derivative, which is a substituted purine derivative, was examined, revealing a nonplanar configuration for the molecule. This study provided insights into the molecular mechanics of such compounds (Mabied et al., 2014).
Synthesis and Structure Analysis
Several studies have focused on the synthesis and structural analysis of related compounds. These include the synthesis of derivatives with varied substituents and the investigation of their molecular structures, providing valuable information on the physicochemical properties and potential applications of these compounds (Hirayama et al., 1993), (Khaliullin & Shabalina, 2020).
Intermolecular Interactions and Material Design
Detailed quantitative analysis of intermolecular interactions in derivatives of this compound has been conducted. This research offers insights into the design of new materials, considering the anisotropic distribution of interaction energies along different directions (Shukla et al., 2020).
Pharmaceutical Applications
Although not directly related to the specific compound , research on closely related compounds has explored their potential pharmaceutical applications, including as remedies for depression, infection diseases, hypertension, diabetes, etc. (Korobko, 2016).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form 2-(2-hydroxyphenyl)hydrazine. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate. The resulting compound is then reacted with methyl acetoacetate to form 8-(2-hydroxyphenyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione. The final step involves the reaction of the intermediate with hydrazine hydrate and acetic acid to form the desired compound.", "Starting Materials": [ "2-hydroxyacetophenone", "hydrazine hydrate", "ethyl bromoacetate", "methyl acetoacetate", "acetic acid" ], "Reaction": [ "2-hydroxyacetophenone + hydrazine hydrate → 2-(2-hydroxyphenyl)hydrazine", "2-(2-hydroxyphenyl)hydrazine + ethyl bromoacetate → ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate", "ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate + methyl acetoacetate → 8-(2-hydroxyphenyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione", "8-(2-hydroxyphenyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione + hydrazine hydrate + acetic acid → 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione" ] } | |
CAS No. |
332099-27-1 |
Molecular Formula |
C18H20N6O3 |
Molecular Weight |
368.397 |
IUPAC Name |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H20N6O3/c1-10(2)9-24-14-15(23(4)18(27)20-16(14)26)19-17(24)22-21-11(3)12-7-5-6-8-13(12)25/h5-8,25H,1,9H2,2-4H3,(H,19,22)(H,20,26,27)/b21-11+ |
InChI Key |
DALRYOOGIDRFCP-SRZZPIQSSA-N |
SMILES |
CC(=C)CN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.